molecular formula C22H20ClN5O B4788746 6-chloro-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-2-(pyridin-3-yl)quinoline-4-carboxamide

6-chloro-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B4788746
M. Wt: 405.9 g/mol
InChI Key: UJKZWFOAQONFKZ-UHFFFAOYSA-N
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Description

6-chloro-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-2-(pyridin-3-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.

    Chlorination: The quinoline core is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.

    Coupling with Pyrazole: The chlorinated quinoline is then coupled with 4-methyl-1H-pyrazole through a nucleophilic substitution reaction.

    Amidation: The final step involves the amidation of the resulting intermediate with 3-(pyridin-3-yl)propylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the chlorine atom.

Scientific Research Applications

6-chloro-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-2-(pyridin-3-yl)quinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Research: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Pharmaceutical Research: It is explored for its potential as a lead compound in drug development.

    Industrial Applications: The compound may be used in the synthesis of other complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 6-chloro-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular pathways. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to its specific structural features, such as the presence of both quinoline and pyrazole moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

6-chloro-N-[3-(4-methylpyrazol-1-yl)propyl]-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O/c1-15-12-26-28(14-15)9-3-8-25-22(29)19-11-21(16-4-2-7-24-13-16)27-20-6-5-17(23)10-18(19)20/h2,4-7,10-14H,3,8-9H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKZWFOAQONFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCCNC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-chloro-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-2-(pyridin-3-yl)quinoline-4-carboxamide
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6-chloro-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-2-(pyridin-3-yl)quinoline-4-carboxamide
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6-chloro-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-2-(pyridin-3-yl)quinoline-4-carboxamide
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6-chloro-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-2-(pyridin-3-yl)quinoline-4-carboxamide
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6-chloro-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-2-(pyridin-3-yl)quinoline-4-carboxamide

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